molecular formula C24H24N6O3S3 B11523758 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide CAS No. 5777-02-6

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11523758
CAS No.: 5777-02-6
M. Wt: 540.7 g/mol
InChI Key: NCMQGKXTRUMZSQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a triazole ring, a benzothiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzothiazole ring is synthesized separately, often through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The morpholine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or benzothiazole rings.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Modified triazole or benzothiazole rings.

    Substitution: Introduction of new functional groups on the morpholine ring.

Scientific Research Applications

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzothiazole rings may interact with active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(piperidin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
  • **2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(pyrrolidin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Uniqueness

The unique combination of the triazole, benzothiazole, and morpholine rings in 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide imparts distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability compared to similar compounds with different ring structures.

Properties

CAS No.

5777-02-6

Molecular Formula

C24H24N6O3S3

Molecular Weight

540.7 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C24H24N6O3S3/c1-29-22(16-5-3-2-4-6-16)27-28-23(29)34-14-20(31)25-17-7-8-18-19(13-17)36-24(26-18)35-15-21(32)30-9-11-33-12-10-30/h2-8,13H,9-12,14-15H2,1H3,(H,25,31)

InChI Key

NCMQGKXTRUMZSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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